REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([NH:13]S(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)[CH2:10][O:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(S)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+].CO>CC#N>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([NH2:13])[CH2:10][O:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|
|
Name
|
4-(2-Nitro-benzenesulfonylamino)-isoxazolidine-2-carboxylic acid tert-butyl ester
|
Quantity
|
694 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1OCC(C1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.142 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
386 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
CUSTOM
|
Details
|
consumption of starting material, volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
WASH
|
Details
|
Flash column chromatography eluting with dichloromethane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1OCC(C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mmol | |
AMOUNT: MASS | 336 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |